molecular formula C11H8O5 B165625 [(2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 126424-85-9

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B165625
CAS RN: 126424-85-9
M. Wt: 220.18 g/mol
InChI Key: YENBPUAYKYLKSL-UHFFFAOYSA-N
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Description

“[(2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 126424-85-9 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 2-(2-oxo-2H-chromen-7-yloxy)acetic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . Another study described the synthesis of photoactive derivatives of cellulose by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28°C .

Scientific Research Applications

Comprehensive Analysis of [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid Applications

Future Directions

The photochemistry of similar compounds has been studied, and it has been suggested that these properties could be used to control the properties of new polysaccharide derivatives, which could be of interest in the design of smart materials .

properties

IUPAC Name

2-(2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBPUAYKYLKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes [(2-oxo-2H-chromen-7-yl)oxy]acetic acid suitable for creating photoactive materials?

A1: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative, exhibits photoresponsive properties. These properties stem from its ability to undergo structural changes upon exposure to light, making it a promising candidate for various applications like smart materials. []

Q2: How is [(2-oxo-2H-chromen-7-yl)oxy]acetic acid incorporated into dextran-based materials, and what are the potential benefits?

A2: Researchers successfully incorporated [(2-oxo-2H-chromen-7-yl)oxy]acetic acid into dextran, a biopolymer, by esterification. [] This modification resulted in the creation of photoactive dextran esters. These esters self-assemble into nanoparticles, opening avenues for applications in drug delivery and controlled release systems. []

Q3: Are there any other examples of using [(2-oxo-2H-chromen-7-yl)oxy]acetic acid to create photoactive materials?

A3: Yes, researchers have explored its use in developing water-soluble photoactive cellulose derivatives. [] By synthesizing mixed esters of cellulose with [(2-oxo-2H-chromen-7-yl)oxy]acetic acid and (3-carboxypropyl)trimethylammonium chloride, they created materials with potential applications in areas like photodynamic therapy and bioimaging. []

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